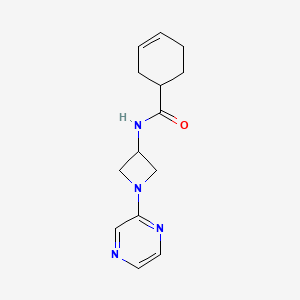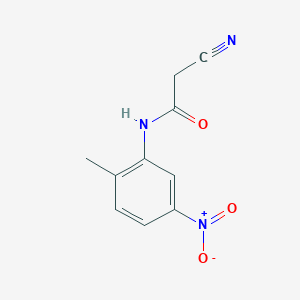
OCc1ccc(s1)C(F)(F)C(F)(F)F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OCc1ccc(s1)C(F)(F)C(F)(F)F is a chemical compound that belongs to the class of organofluorine compounds. It is a highly fluorinated aromatic compound that has been studied extensively in scientific research due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Occupant-Centric Building Controls : A study by Park et al. (2019) discusses occupant-centric control (OCC) in smart buildings. This approach uses data from occupants, indoor environments, and outdoor climates for building control, improving occupant comfort and energy efficiency.
Ovarian Clear Cell Carcinoma (OCCC) : Research by Jones et al. (2010) identifies high-frequency mutations in the ARID1A gene in ovarian clear cell carcinoma. This finding helps understand the molecular pathways driving tumor growth, potentially leading to more effective therapies.
Long Noncoding RNA OCC-1 in Colorectal Cancer : A study by Lan et al. (2018) reveals that OCC-1, a long noncoding RNA, suppresses cell growth in colorectal cancer by destabilizing the HuR protein, influencing cancer cell growth.
One-Class Classification (OCC) in Various Fields : For example, Barnhart et al. (2002) discuss the Overall Concordance Correlation Coefficient, a statistical measure used in studies involving multiple observers, relevant in fields like biometrics and data analysis.
Optical Camera Communications (OCC) in Technology : Research in optical camera communications, like the work by Matus et al. (2020), explores the feasibility of OCC under various environmental conditions, indicating its potential in communication technologies.
Eigenschaften
IUPAC Name |
[5-(1,1,2,2,2-pentafluoroethyl)thiophen-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5OS/c8-6(9,7(10,11)12)5-2-1-4(3-13)14-5/h1-2,13H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXDRMSMCXCEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(C(F)(F)F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-((1-(3-(3,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride](/img/structure/B2722928.png)

![(4-Ethylphenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2722933.png)
![1-(4-Bromo-3-methylphenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2722934.png)


![1-Ethyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B2722940.png)
![3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2722941.png)
![3-(2-chlorobenzyl)-6-(3-(trifluoromethyl)benzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2722943.png)

![(Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722948.png)